Cas no 61985-31-7 (1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl-)

1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl- structure
61985-31-7 structure
Product Name:1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl-
CAS No:61985-31-7
MF:C8H12N2O
MW:152.193681716919
CID:461508
PubChem ID:565435
Update Time:2025-09-24

1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl-
    • 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-one
    • 61985-31-7
    • YHKNXNLDHRCTLX-UHFFFAOYSA-N
    • 1-(3H-Imidazol-4-yl)-2,2-dimethyl-propan-1-one
    • SCHEMBL8908834
    • DTXSID80340532
    • 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one
    • 1-(1H-Imidazol-5-yl)-2,2-dimethyl-1-propanone #
    • Inchi: 1S/C8H12N2O/c1-8(2,3)7(11)6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)
    • InChI Key: YHKNXNLDHRCTLX-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=CN1)C(C)(C)C

Computed Properties

  • Exact Mass: 152.09506
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.75

1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A069005220-1g
1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one
61985-31-7 97%
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Chemenu
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1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one
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Additional information on 1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl-

Compound CAS No. 61985-31-7: 1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl

The compound CAS No. 61985-31-7, also known as 1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a propanone backbone with an imidazole ring at the 4-position of the imidazole moiety. The presence of two methyl groups on the propanone carbon further enhances its chemical properties, making it a versatile molecule for both academic and industrial research.

Recent studies have highlighted the importance of imidazole derivatives in catalytic processes due to their ability to stabilize transition states and enhance reaction rates. The keto-enol tautomerism exhibited by this compound plays a pivotal role in its reactivity, particularly in acid-base catalysis. Researchers have demonstrated that the dimethyl substitution on the propanone group significantly influences the electronic properties of the molecule, making it an ideal candidate for enantioselective catalysis in asymmetric synthesis.

In the field of materials science, CAS No. 61985-31-7 has been explored for its potential in polymer synthesis and as a building block for advanced materials. Its ability to form stable complexes with metal ions has led to its use in designing novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them suitable for applications in gas storage and separation technologies.

The synthesis of 1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl involves a multi-step process that typically begins with the preparation of the imidazole ring followed by alkylation and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have made the compound more accessible for large-scale applications.

One of the most promising areas of research involving this compound is its application in biochemistry and pharmacology. The imidazole moiety is known to interact with biological systems due to its ability to form hydrogen bonds and coordinate with metal ions present in enzymes and proteins. Studies have shown that derivatives of this compound can act as inhibitors or activators of key enzymes involved in metabolic pathways, opening new avenues for drug discovery.

In conclusion, CAS No. 61985-31-7, or 1-Propanone, 1-(1H-imidazol-4-yl)-2,2-dimethyl, is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike.

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